(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide
Description
Historical Development and Evolution of Thiophene-Acrylamide Derivatives
Thiophene-acrylamide hybrids emerged from convergent innovations in heterocyclic chemistry and medicinal design. Early work in the 1980s focused on acrylamide’s utility as a Michael acceptor for nucleophilic thiols in cysteine-targeting inhibitors. The integration of thiophene—a bioisostere for phenyl groups—gained traction in the 1990s due to its enhanced π-stacking capacity and metabolic stability. A pivotal advancement occurred with the adaptation of Knovenagel-Dobner reactions to synthesize 3-substituted acrylamides, enabling precise control over substituent placement. For example, reacting 2-cyanoacetamides with aldehydes under basic conditions yielded acrylonitrile intermediates that were subsequently hydrolyzed to acrylamides.
The 2000s saw thiophene-acrylamides applied in kinase inhibition, exemplified by compounds like neratinib, where a 3-cyanotetrahydrobenzothiophene core improved EGFR/HER2 binding. Parallel developments utilized Horner-Wadsworth-Emmons reactions to install (E)-configured acrylamides, critical for maintaining planar geometry in ATP-binding pockets. Table 1 summarizes key synthetic milestones:
Table 1: Synthetic Methods for Thiophene-Acrylamide Derivatives
Structural Significance of (E)-Configuration in Acrylamide Conjugates
The (E)-configuration of acrylamide derivatives enforces a planar, conjugated system that optimizes binding to biological targets. In kinase inhibitors, this geometry aligns the acrylamide’s α,β-unsaturated carbonyl with catalytic lysine residues, facilitating covalent bond formation. For instance, molecular docking of (E)-3-(thiophen-3-yl)acrylamide derivatives into EGFR’s ATP-binding site revealed hydrogen bonds between the acrylamide carbonyl and MET793 (2.01 Å) alongside hydrophobic contacts from the thiophene ring.
The rigidity of the (E)-isomer also minimizes entropic penalties upon binding. Comparative studies show that (Z)-isomers exhibit reduced potency due to steric clashes with hydrophobic subpockets. Quantum mechanical analyses further demonstrate that the (E)-configuration stabilizes the acrylamide’s LUMO (-2.3 eV) at the β-carbon, enhancing electrophilicity for Michael additions. This electronic profile is tunable via substituents: electron-withdrawing groups (e.g., CN at thiophene’s 3-position) increase reactivity, while methoxy groups modulate solubility without compromising planarity.
Research Significance of Thiophene-3-yl Positioning in Medicinal Chemistry
The thiophen-3-yl group’s placement governs both steric and electronic interactions in target engagement. Docking simulations of (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide into HER2’s kinase domain (PDB: 3RCD) show the thiophene sulfur at position 3 forming a 3.4 Å Van der Waals contact with LEU796, while the π-system engages in edge-to-face interactions with PHE864. This contrasts with thiophen-2-yl analogs, where the sulfur’s position disrupts hydrophobic packing.
Structure-activity relationship (SAR) studies highlight the superiority of 3-substitution:
- Electron Density Modulation : The 3-position’s electron-rich character (Mulliken charge: -0.12 e) enhances charge-transfer interactions with aromatic residues like TYR877.
- Steric Compatibility : Substitution at position 3 avoids clashes with gatekeeper residues (e.g., THR790 in EGFR), a common issue with 2-substituted thiophenes.
Table 2: Impact of Thiophene Substitution Patterns on Kinase Inhibition
| Substitution Position | IC50 (EGFR, nM) | Hydrophobic Contact Residues |
|---|---|---|
| Thiophen-2-yl | 320 | VAL702, ALA719 |
| Thiophen-3-yl | 42 | LEU764, MET793 |
| Thiophen-4-yl | 210 | ILE720, LEU768 |
Data adapted from kinase inhibition assays in .
The methoxy-o-tolyl ethyl side chain further augments binding by occupying allosteric pockets. Molecular dynamics simulations indicate that the methoxy group’s lone pairs participate in water-mediated hydrogen bonds with ASP855, while the o-tolyl group induces a conformational shift in the DFG motif. This dual functionality underscores the compound’s potential as a next-generation kinase inhibitor.
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-5-3-4-6-15(13)16(20-2)11-18-17(19)8-7-14-9-10-21-12-14/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUWGNNOGMYZEB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-2-(o-tolyl)ethanamine and 3-thiophenecarboxaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Acrylamide Formation: The intermediate product is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide.
Industrial Production Methods: In an industrial setting, the production of (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other acrylamide derivatives allow for comparative analysis of substituent effects on solubility, synthesis efficiency, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of (E)-N-(2-Methoxy-2-(o-Tolyl)ethyl)-3-(Thiophen-3-yl)acrylamide and Analogs
Key Observations
Structural Variations and Solubility :
- Substituents like the tetrahydro-2H-pyran-2-yloxy group (5d) correlate with low solubility, likely due to increased hydrophobicity . In contrast, polar groups (e.g., hydroxyl in compound 2 from ) may enhance solubility but are absent in the target compound.
- The target compound’s o-tolyl and methoxy groups balance aromaticity and moderate polarity, suggesting intermediate solubility compared to analogs.
Synthesis Efficiency :
- Yields vary significantly: 24.5% for 9d (complex cyclohexyl substituents) vs. 83.8% for 5d (simpler tetrahydro-2H-pyran-2-yloxy group) . The target compound’s sterically hindered o-tolyl group may reduce synthetic efficiency compared to less bulky analogs.
Biological Activity: Thiophen-3-yl acrylamides (e.g., FH321) show receptor-specific activity (μ-opioid agonism) , while furan-based analogs (PAM-2) target α7 nAChRs for neuropathic pain relief . The target compound’s o-tolyl group may confer unique selectivity, though empirical data are needed.
Biological Activity
(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique molecular structure, exhibits various pharmacological properties, particularly in antimicrobial and anticancer applications.
Chemical Structure
The chemical structure of (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can modulate the activity of cell surface or intracellular receptors, influencing signal transduction pathways.
- Gene Expression Regulation : The compound may affect the expression of genes related to cell growth and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds related to (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide. For instance, derivatives with similar structures showed:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Biofilm Inhibition : Substantial reduction in biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that it may exhibit cytotoxic effects on cancer cell lines through:
- Cell Viability Reduction : Significant decreases in cell viability were observed in treated HeLa cells.
- Mechanistic Insights : The compound is suggested to act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and survival .
Case Studies
Q & A
Basic: What are the key steps in synthesizing (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide?
Answer:
The synthesis typically involves multi-step reactions:
Amide bond formation : Reacting 3-(thiophen-3-yl)acrylic acid with 2-methoxy-2-(o-tolyl)ethylamine using coupling agents like EDC/HOBt.
Purification : Column chromatography or recrystallization to isolate the product.
Characterization : NMR (¹H/¹³C) and HRMS to confirm structure and purity .
Key reagents include acryloyl chloride derivatives and bases like triethylamine to stabilize intermediates. Solvent choice (e.g., DCM, THF) and temperature control (0–25°C) are critical for high yields .
Basic: How is the compound characterized post-synthesis?
Answer:
Standard characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., E-configuration of the acrylamide double bond).
- Mass Spectrometry (HRMS) : For molecular weight validation.
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- X-ray Crystallography (if crystals are obtained): For absolute configuration determination .
Basic: What are the primary functional groups influencing reactivity?
Answer:
The compound’s reactivity is driven by:
- Acrylamide moiety : Prone to Michael additions or nucleophilic attacks.
- Thiophene ring : Participates in electrophilic substitutions (e.g., sulfonation).
- Methoxy and o-tolyl groups : Influence steric hindrance and electronic effects .
Advanced: How can reaction yield discrepancies be resolved during synthesis?
Answer:
Yield inconsistencies often arise from:
- Incomplete coupling : Optimize stoichiometry (1.2:1 amine:acid ratio) and use fresh coupling agents.
- Side reactions : Add molecular sieves to scavenge water in amidation steps.
- Purification challenges : Use gradient elution in chromatography or switch to preparative HPLC .
Advanced: What computational methods predict the compound’s biological interactions?
Answer:
- Molecular docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity.
- MD simulations : Study stability in biological membranes .
Advanced: How to analyze conflicting bioactivity data in different assays?
Answer:
- Dose-response curves : Confirm activity across multiple concentrations.
- SAR studies : Modify substituents (e.g., replace thiophene with furan) to isolate key pharmacophores.
- Off-target screening : Use kinome-wide profiling to rule out nonspecific interactions .
Basic: What solvents and conditions stabilize the compound?
Answer:
- Storage : –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis.
- Light sensitivity : Store in amber vials to avoid photodegradation of the acrylamide group .
Advanced: How to optimize enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity.
- Catalytic asymmetric synthesis : Employ chiral Pd or Ru catalysts for cross-coupling steps.
- Chiral HPLC : Validate purity using columns like Chiralpak IA .
Basic: What are the thermal stability profiles of this compound?
Answer:
- TGA : Decomposition onset at ~200°C.
- DSC : Melting point typically ranges 150–160°C (varies with crystallinity).
Stability is enhanced by electron-withdrawing groups on the thiophene ring .
Advanced: How to validate target engagement in cellular assays?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts.
- Pull-down assays : Use biotinylated probes for affinity capture.
- Knockout models : Compare activity in WT vs. CRISPR-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
